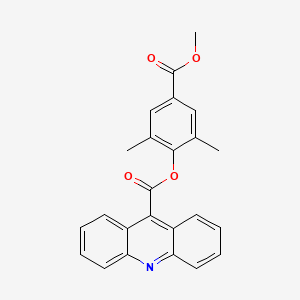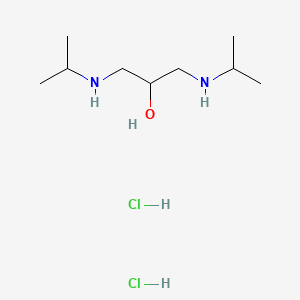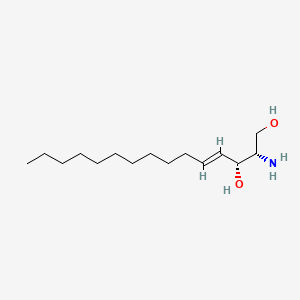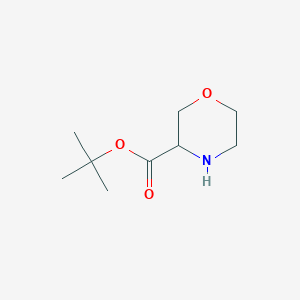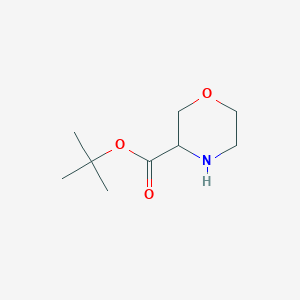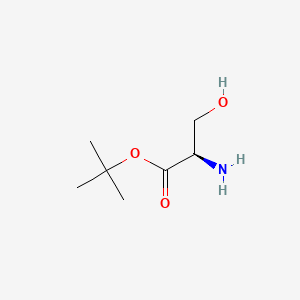
C6-NBD 鞘氨醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C-6 NBD-dihydro-Ceramide is a biologically active fluorescent probe . It is a fluorescent analog of short chain, membrane-permeable ceramides . It is structurally indistinguishable to C-6 NBD ceramide, except it contains a saturated bond in the C-4/C-5 position of the sphingosine backbone .
Synthesis Analysis
Ceramide is synthesized via the enzymatic activity of ceramide synthases . Ceramide synthases are part of a larger gene family, the Tram-Lag-CLN8 domain family . A unique, C-terminal motif, the DxRSDxE motif, is only found in CerSs and not in other Tram-Lag-CLN8 family members .Molecular Structure Analysis
The molecular formula of C-6 NBD-dihydro-Ceramide is C30H51N5O6 . It contains a saturated bond in the C-4/C-5 position of the sphingosine backbone . It contains total 93 bond(s); 42 non-H bond(s), 13 multiple bond(s), 25 rotatable bond(s), 3 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 secondary amine(s) (aromatic), 1 nitro group(s) (aromatic), 2 hydroxyl group(s) .Chemical Reactions Analysis
C-6 NBD-dihydro-Ceramide has been used as a fluorescent substrate for the activity of UDP-glucose:ceramide glucosyltransferase . It has also been used to demonstrate the translocation of glucocerebroside and sphingomyelin from the Golgi to the plasma membrane .Physical And Chemical Properties Analysis
The molecular weight of C-6 NBD-dihydro-Ceramide is 577.8 . It is a biologically active fluorescent analog of short chain, membrane-permeable ceramides .科学研究应用
生化研究
C6-NBD 鞘氨醇是鞘氨醇(二氢鞘氨醇)的类似物,其中 C6 代表酰基残基中的碳原子数 . 它是一种用 7-硝基-2-1,3-苯并恶二唑-4-基 (NBD) 作为荧光团的 ω 脂肪酸标记荧光鞘脂 . 这使其成为研究鞘脂结构和功能的生化研究中一种宝贵的工具。
细胞成像
C6-NBD 鞘氨醇和 C6-NBD 神经酰胺可用作活细胞和固定细胞中高尔基体的选择性染色剂 . 对环境敏感的 NBD 染料在水中荧光较弱,但在非质子溶剂和其他非极性环境中荧光增强 .
鞘脂转运和代谢
这些化合物可用于研究鞘脂转运和代谢机制 . 它们提供了一种方法来可视化和跟踪细胞内鞘脂的运动。
病毒糖蛋白转运
C6 NBD 神经酰胺在抑制病毒糖蛋白通过高尔基体的转运方面与 C6 神经酰胺一样有效 . 这使其在研究病毒感染机制和潜在的抗病毒策略中非常有用。
酶活性
C6 NBD 神经酰胺已被用作 UDP-葡萄糖:神经酰胺葡萄糖基转移酶活性的荧光底物 . 这使研究人员能够研究这种酶的功能和调节。
脂质易位
<a data-citationid="aedc1254-81eb-72be-b902-57e0e3e6910
作用机制
Target of Action
C6-NBD Sphinganine, also known as C-6 NBD-dihydro-Ceramide, is a sphinganine analog . It primarily targets fatty acids , serving as a fluorescent dye for labeling these molecules .
Mode of Action
C6-NBD Sphinganine interacts with its targets (fatty acids) by attaching to them as a fluorescent label . This interaction allows the compound to be used in various cellular studies, including the study of sphingolipid transport and metabolism mechanisms .
Biochemical Pathways
It is known to be used inCERT trafficking studies , which involve the study of ceramide transport protein (CERT), a key player in the sphingolipid metabolism pathway.
Result of Action
The primary result of C6-NBD Sphinganine’s action is the fluorescent labeling of fatty acids . This labeling allows for the visualization and study of these molecules within a cellular context .
Action Environment
C6-NBD Sphinganine’s action is influenced by its environment. The compound’s fluorescence is weak in aqueous solutions but enhances in proton inert solvents and other nonpolar environments . This property is beneficial for studies in live and fixed cells, where the compound is used as a selective stain for the Golgi apparatus .
安全和危害
未来方向
生化分析
Biochemical Properties
C6-NBD Sphinganine is used to study sphingolipid transport and metabolism mechanisms . It interacts with various enzymes and proteins involved in these processes. For instance, it is a substrate for ceramide synthases (CerS), a family of six enzymes that catalyze the N-acylation of the sphingoid long chain base . The interaction between C6-NBD Sphinganine and these enzymes is crucial for the synthesis of ceramide, a central sphingolipid metabolite .
Cellular Effects
C6-NBD Sphinganine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is used as a selective stain for the Golgi apparatus in live and fixed cells, indicating its influence on cellular localization and accumulation .
Molecular Mechanism
The molecular mechanism of action of C6-NBD Sphinganine involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For example, it is a substrate for ceramide synthases, which catalyze its conversion to ceramide, a key player in sphingolipid signaling .
Metabolic Pathways
C6-NBD Sphinganine is involved in the sphingolipid metabolism pathway . It interacts with enzymes such as ceramide synthases in this pathway
Transport and Distribution
C6-NBD Sphinganine is transported and distributed within cells and tissues It could interact with transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
The subcellular localization of C6-NBD Sphinganine and its effects on activity or function are important aspects of its biochemical profile. It is used as a selective stain for the Golgi apparatus in live and fixed cells , indicating its localization within this organelle
属性
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N5O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-27(37)25(23-36)32-28(38)19-16-14-17-22-31-24-20-21-26(35(39)40)30-29(24)33-41-34-30/h20-21,25,27,31,36-37H,2-19,22-23H2,1H3,(H,32,38)/t25-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZLBJRDZRUTOE-AHKZPQOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
